molecular formula C9H19NOS B13176129 Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13176129
M. Wt: 189.32 g/mol
InChI Key: NUSIDMDBYDTQJY-UHFFFAOYSA-N
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Description

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes a cyclopentyl ring, an imino group, and a 2-methylpropyl substituent. This compound is known for its reactivity and stability, making it a valuable asset in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of cyclopentylamine with 2-methylpropyl isocyanate in the presence of a sulfur source. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog without the imino and sulfur functionalities.

    2-Methylpropylamine: Lacks the cyclopentyl and sulfur groups.

    Sulfanone derivatives: Compounds with similar sulfur-containing structures but different substituents.

Uniqueness

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of a cyclopentyl ring, an imino group, and a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₈H₁₅NOS
  • Molecular Weight : 173.28 g/mol

The compound features a sulfanone group that is crucial for its biological activity, particularly as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3 related) protein kinase.

The primary mechanism through which this compound exhibits biological activity is by inhibiting the ATR pathway. ATR plays a critical role in DNA damage response, particularly during replication stress. Inhibition of ATR can lead to:

  • Cell Cycle Arrest : By disrupting the S and G2 checkpoints, the compound may induce cell cycle arrest in cancer cells, making them more susceptible to DNA-damaging agents.
  • Synthetic Lethality : Tumor cells with deficiencies in DNA repair mechanisms (e.g., p53 mutations) are particularly vulnerable to ATR inhibition, leading to cell death due to accumulated DNA damage.

Pharmacological Properties

Research indicates that compounds similar to this compound have shown promising results in preclinical studies:

  • In vitro Efficacy : Studies involving various cancer cell lines have demonstrated that ATR inhibitors can sensitize cells to chemotherapeutic agents such as cisplatin and doxorubicin, enhancing their cytotoxic effects .
  • Animal Models : Animal studies suggest that these compounds can effectively reduce tumor burden while maintaining a favorable safety profile .

Case Studies

Several studies highlight the effectiveness of ATR inhibitors, including those related to this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound in various cancer cell lines.
    • Findings : The compound significantly reduced cell viability in p53-deficient cell lines compared to wild-type cells, indicating selective toxicity towards genetically unstable tumors.
  • Combination Therapy Trials :
    • Objective : To assess the impact of combining this compound with standard chemotherapy.
    • Results : Enhanced tumor regression was observed when used alongside agents like gemcitabine and 5-FU, suggesting a synergistic effect .

Data Summary Table

StudyCompoundCell LineResult
1This compoundp53-deficientSignificant reduction in viability
2This compound + GemcitabineVarious cancer typesEnhanced tumor regression observed

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

cyclopentyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H19NOS/c1-8(2)7-12(10,11)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

NUSIDMDBYDTQJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C1CCCC1

Origin of Product

United States

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